Aroma Detection Threshold in Red Wine – (R)- vs (S)-γ-Dodecalactone
In the only published direct head‑to‑head sensory comparison of enantiomerically pure γ‑dodecalactone isomers, (R)‑γ‑dodecalactone displayed an odour detection threshold approximately 5.1 times lower than the (S)‑enantiomer in a dry red wine matrix [1]. The (R)‑isomer is therefore the most potent γ‑lactone among the eight 4‑alkyl‑substituted enantiomers evaluated in this study [2].
| Evidence Dimension | Group Best Estimate Threshold (BET) for aroma detection in red wine |
|---|---|
| Target Compound Data | (R)-γ-dodecalactone BET = 8 µg/L (SE = 1, 95% CI 6–10 µg/L) |
| Comparator Or Baseline | (S)-γ-dodecalactone BET = 41 µg/L (SE = 5, 95% CI 32–50 µg/L) |
| Quantified Difference | Δ = 33 µg/L; ratio (S)/(R) = 5.1; statistically significant at p < 0.05 |
| Conditions | ASTM E679 method; panel n = 25; dry red wine matrix; enantiomeric excess >98%; concentration verified by GC‑MS with d7‑lactone internal standard [1] |
Why This Matters
A user requiring a target odour intensity can achieve it with roughly one‑fifth the mass of (R)-enantiomer versus (S)-enantiomer, directly reducing cost‑in‑use and minimising potential off‑notes or regulatory exposure limits for flavouring substances.
- [1] Cooke, R.C.; van Leeuwen, K.A.; Capone, D.L.; Gawel, R.; Elsey, G.M.; Sefton, M.A. Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. J. Agric. Food Chem. 2009, 57 (6), 2462–2467; Table 2 and associated text. View Source
- [2] Cooke, R.C.; van Leeuwen, K.A.; Capone, D.L.; Gawel, R.; Elsey, G.M.; Sefton, M.A. J. Agric. Food Chem. 2009, 57 (6), 2462–2467; Abstract and Results. View Source
